molecular formula C10H17N7O9S B000007 Gonyautoxin-1 CAS No. 60748-39-2

Gonyautoxin-1

Cat. No.: B000007
CAS No.: 60748-39-2
M. Wt: 411.35 g/mol
InChI Key: CETRDCWBMBILAL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Gonyautoxin-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various analogs of saxitoxins, such as neosaxitoxin and decarbamoylsaxitoxin .

Biological Activity

Gonyautoxin-1 (GTX-1) is a potent neurotoxin belonging to the gonyautoxin group, which is part of the broader family of saxitoxins. It is primarily produced by marine dinoflagellates and can accumulate in shellfish, leading to serious health risks for humans through the consumption of contaminated seafood. This article delves into the biological activity of GTX-1, focusing on its mechanisms, effects, and implications for public health.

This compound has a complex chemical structure characterized by its heterocyclic framework. Its chemical formula is C10H17N7O9SC_{10}H_{17}N_7O_9S, which highlights its unique properties among neurotoxins. The primary mechanism of action involves the blockade of voltage-gated sodium channels in nerve and muscle cells. GTX-1 binds specifically to site 1 of the α-subunit of these channels, inhibiting sodium influx. This blockade effectively prevents the propagation of action potentials, leading to neuromuscular paralysis and other severe symptoms associated with paralytic shellfish poisoning (PSP) .

Biological Effects and Symptoms

The biological effects of GTX-1 are profound and can lead to rapid onset symptoms, including:

  • Muscle Weakness : Impaired neuromuscular transmission results in decreased muscle strength.
  • Respiratory Failure : In severe cases, paralysis can extend to respiratory muscles, necessitating immediate medical intervention.
  • Potential Fatality : Without prompt treatment, exposure can lead to death due to respiratory failure.

The onset of symptoms typically occurs within minutes to hours after ingestion of contaminated shellfish, making it critical for public health monitoring .

Research Findings and Case Studies

Recent studies have focused on the interactions between GTX-1 and sodium channels, providing insights into its binding affinity and competitive behavior with other neurotoxins. For instance, research has shown that GTX-1 competes with saxitoxin at the same binding sites on sodium channels, which is crucial for understanding its toxicological profile and developing potential antidotes .

Table 1: Comparison of Gonyautoxins

Compound NameChemical FormulaKey Differences
Gonyautoxin-2C10H17N7O9SC_{10}H_{17}N_7O_9SSlightly different stereochemistry
Gonyautoxin-3C10H17N7O9SC_{10}H_{17}N_7O_9SStructural isomer with variations
SaxitoxinC10H17N7O4C_{10}H_{17}N_7O_4Lacks sulfur; different binding properties
NeosaxitoxinC10H17N7O5C_{10}H_{17}N_7O_5Additional hydroxyl group affecting activity
DecarbamoylsaxitoxinC9H14N6O4C_{9}H_{14}N_6O_4Lacks carbamoyl group; distinct toxicity

This compound's unique binding characteristics contribute to its high potency compared to other members of the saxitoxin family .

Biotransformation and Excretion

In humans, GTX-1 undergoes biotransformation primarily through oxidative processes followed by glucuronidation. This metabolic pathway enhances its hydrophilicity, facilitating excretion from the body. Understanding these processes is vital for developing therapeutic strategies against GTX-1 poisoning .

Public Health Implications

The presence of gonyautoxins in marine environments poses significant risks to public health. Monitoring algal blooms that produce these toxins is essential for preventing PSP outbreaks. Regulatory measures are necessary to ensure seafood safety and protect consumers from neurotoxic exposure .

Properties

CAS No.

60748-39-2

Molecular Formula

C10H17N7O9S

Molecular Weight

411.35 g/mol

IUPAC Name

(2-amino-5,10,10-trihydroxy-6-imino-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl)methyl carbamate

InChI

InChI=1S/C10H17N7O9S/c11-6-14-5-3(2-25-8(13)18)17(21)7(12)16-1-4(26-27(22,23)24)10(19,20)9(5,16)15-6/h3-5,12,19-21H,1-2H2,(H2,13,18)(H3,11,14,15)(H,22,23,24)

InChI Key

CETRDCWBMBILAL-UHFFFAOYSA-N

SMILES

C1C(C(C23N1C(=[N+](C(C2N=C(N3)N)COC(=O)N)[O-])N)(O)O)OS(=O)(=O)O

Canonical SMILES

C1C(C(C23N1C(=N)N(C(C2N=C(N3)N)COC(=O)N)O)(O)O)OS(=O)(=O)O

Key on ui other cas no.

64296-26-0

Synonyms

Gonyautoxin 1;  Toxin GTX1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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